N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
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Overview
Description
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, a fluorophenyl group, and a methylbenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The compound contains a 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Therefore, it’s possible that this compound might also target proteins involved in cancer pathways.
Biochemical Pathways
The compound might affect biochemical pathways related to cancer, given that 2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole ring, followed by the introduction of the fluorophenyl group and the methylbenzamide moiety. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Sodium methoxide, potassium tert-butoxide; reactions often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
- N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide
Uniqueness
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the thiadiazole ring contributes to its potential biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S2/c1-11-6-8-12(9-7-11)16(25)21-17-22-23-18(27-17)26-10-15(24)20-14-5-3-2-4-13(14)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYRPXGCLRLOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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